molecular formula C18H18N4O3 B12610274 Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- CAS No. 875147-46-9

Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-

Cat. No.: B12610274
CAS No.: 875147-46-9
M. Wt: 338.4 g/mol
InChI Key: VJCKXZFEFHOXOC-UHFFFAOYSA-N
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Description

Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound with the molecular formula C18H18N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate starting materials such as 2,4-dimethoxypyrimidine with suitable reagents.

    Formation of the Pyridinyl Group: The pyridinyl group is synthesized separately, often through reactions involving pyridine derivatives.

    Coupling Reaction: The pyrimidinyl and pyridinyl groups are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,4-dimethoxy-: A simpler phenol derivative with two methoxy groups.

    Phenol, 3,5-dimethoxy-: Another phenol derivative with methoxy groups at different positions.

Uniqueness

Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]- is unique due to the presence of both pyrimidinyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

875147-46-9

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-[[[5-(2,4-dimethoxypyrimidin-5-yl)pyridin-3-yl]amino]methyl]phenol

InChI

InChI=1S/C18H18N4O3/c1-24-17-16(11-21-18(22-17)25-2)13-7-14(10-19-9-13)20-8-12-4-3-5-15(23)6-12/h3-7,9-11,20,23H,8H2,1-2H3

InChI Key

VJCKXZFEFHOXOC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC(=CN=C2)NCC3=CC(=CC=C3)O)OC

Origin of Product

United States

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